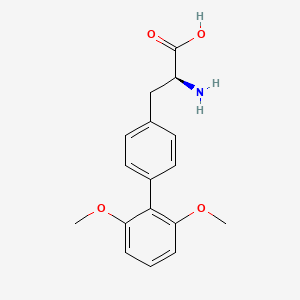

4-(2,6-Dimethoxyphenyl)-l-phenylalanine

Description

Conceptual Framework of Amino Acid Analog Design and Synthesis

The design of amino acid analogs is a strategic endeavor aimed at creating molecules with altered properties to probe or modulate biological systems. This process is often guided by the principles of medicinal chemistry and protein engineering. The introduction of substituents on the phenyl ring of phenylalanine can influence its steric and electronic properties, thereby affecting its interactions with biological targets.

The synthesis of these analogs often involves multi-step chemical processes. Common strategies include the modification of L-phenylalanine itself or the de novo synthesis from simpler precursors. For instance, the synthesis of ring-substituted phenylalanines can be achieved through various organic reactions, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution. The choice of synthetic route is dictated by the desired substitution pattern and the need to maintain the stereochemical integrity of the chiral center.

A notable example of synthetic methodology in this area is the palladium-catalyzed directed C-H dimethylation of picolinamide (B142947) derivatives, which has been successfully employed to synthesize a library of NH-Boc- or NH-Fmoc-protected L-phenylalanines with methyl groups at the 2 and 6 positions and various functionalities at the 4 position. nih.gov This approach highlights the sophisticated chemical strategies required to access these complex molecules.

Significance of Non-Canonical Amino Acids in Advanced Chemical Systems

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, represent a significant expansion of the 20 proteinogenic amino acids encoded by the standard genetic code. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, leading to enhanced or entirely new properties.

The significance of ncAAs is multifaceted:

Enhanced Biological Activity: The substitution of canonical amino acids with ncAAs can lead to peptides with increased potency and selectivity for their biological targets. For example, the incorporation of 2',6'-dimethylphenylalanine (Dmp) into opioid peptides has been shown to improve receptor-binding affinity and selectivity. nih.govnih.gov

Increased Metabolic Stability: Peptides containing ncAAs are often more resistant to enzymatic degradation, leading to longer in vivo half-lives. The 2,6-dimethylation of the aromatic moiety in Leu-enkephalin, for instance, imparts high enzymatic stability to the peptide. nih.gov

Probing Biological Mechanisms: ncAAs with unique spectroscopic properties, such as 4-cyano-L-phenylalanine, can be used as vibrational reporters to study local protein environments and dynamics. nih.gov

Development of Novel Materials: Polypeptides incorporating functional ncAAs, like poly(4-amino-L-phenylalanine), can exhibit unique material properties, such as in-situ gelation, making them suitable for applications in biotechnology and materials science. researchgate.net

Overview of Research Trajectories for 4-(2,6-Dimethoxyphenyl)-L-phenylalanine and Structurally Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of structurally related analogs provide valuable insights into its potential applications. The 2,6-dimethoxy substitution on the phenyl ring is expected to impose significant steric hindrance, which can profoundly influence its conformational preferences and interactions with biological macromolecules.

Research on related substituted phenylalanine derivatives is progressing along several exciting avenues:

Antiviral Agents: Dimerized phenylalanine derivatives are being investigated as novel HIV-1 capsid inhibitors. nih.gov These compounds target the interface between the N-terminal and C-terminal domains of the HIV-1 capsid protein, a critical interaction for viral replication.

Targeted Cancer Therapy: Phenylalanine analogs are being explored for their ability to be selectively transported by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer. nih.gov This provides a strategy for the targeted delivery of therapeutic agents to tumor cells. For instance, 2-iodo-L-phenylalanine has shown improved LAT1 affinity and selectivity. nih.gov

Neurological Research: Analogs such as 4-propargyloxy-L-phenylalanine are being investigated for their potential neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases. chemimpex.com

Peptide Mimetics: The use of sterically hindered phenylalanine analogs like 2',6'-dimethylphenylalanine in opioid peptides has demonstrated the potential to create potent and selective receptor ligands. nih.govnih.gov This suggests that this compound could also be a valuable building block for designing peptide mimetics with constrained conformations.

The following table provides a summary of some structurally related phenylalanine derivatives and their research applications:

| Compound Name | Substitution Pattern | Research Application |

| 2',6'-Dimethylphenylalanine (Dmp) | Methyl groups at positions 2 and 6 | Opioid peptide mimetics with improved receptor affinity and selectivity. nih.govnih.gov |

| 2-Iodo-L-phenylalanine | Iodine at position 2 | Selective transport via LAT1 for potential cancer therapy. nih.gov |

| 4-Cyano-L-phenylalanine | Cyano group at position 4 | Vibrational reporter for studying protein environments. nih.gov |

| 4-Amino-L-phenylalanine | Amino group at position 4 | Building block for functional polypeptides with unique material properties. researchgate.net |

| 4-Propargyloxy-L-phenylalanine | Propargyloxy group at position 4 | Development of enzyme inhibitors and potential neuroprotective agents. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-21-14-4-3-5-15(22-2)16(14)12-8-6-11(7-9-12)10-13(18)17(19)20/h3-9,13H,10,18H2,1-2H3,(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZRFLNIXSWGJP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 4 2,6 Dimethoxyphenyl L Phenylalanine and Its Derivatives

Chemical Synthesis Approaches

The synthesis of 4-(2,6-Dimethoxyphenyl)-L-phenylalanine is a significant challenge due to the steric hindrance around the biaryl linkage and the requirement for high stereochemical purity. Chemists have employed a variety of advanced techniques to address these issues.

Stereoselective Synthesis Pathways

Achieving the desired L-configuration at the α-carbon is paramount. Modern synthetic chemistry has moved towards catalytic asymmetric methods and enzymatic processes to ensure high enantioselectivity.

Visible light-driven pyridoxal (B1214274) radical biocatalysis has emerged as a novel strategy for the stereoselective synthesis of non-canonical amino acids. chemrxiv.org This approach uses engineered enzymes, such as tryptophan synthase variants, to perform stereoselective C-C bond formations. chemrxiv.org By separating the photoinduced radical generation from the enzymatic radical interception into two distinct catalytic cycles, this method offers a pathway to valuable amino acids. nsf.gov The enantioselectivity of these biocatalytic reactions can be highly sensitive to pH, and in some cases, a switch of the enantiodetermining mechanism can be observed. nsf.gov Furthermore, directed evolution can be used to develop complementary enzymes that produce either L- or D-amino acids with high enantiocontrol. chemrxiv.org

Chemoenzymatic methods provide another powerful route. For instance, engineered aspartate aminotransferases have been successfully used for the production of L-phenylalanine analogues like L-3,4-dimethoxyphenylalanine from their corresponding phenylpyruvate precursors. researchgate.net This biocatalytic approach can achieve high conversion rates and excellent enantiomeric excess (>99% ee). researchgate.net Such methods could be adapted for the synthesis of this compound, starting from the corresponding 4-(2,6-dimethoxyphenyl)phenylpyruvic acid.

Transition Metal-Catalyzed Coupling Reactions

The formation of the biaryl bond—the linkage between the two phenyl rings—is a critical step in the synthesis. Transition metal catalysis, particularly with palladium and nickel, offers the most powerful tools for this transformation. nih.govnumberanalytics.com

Palladium-catalyzed C-H functionalization represents a state-of-the-art strategy for creating C-C bonds with high atom economy. rhhz.net This approach allows for the direct coupling of an aryl group to a C-H bond on another aromatic ring, bypassing the need to pre-functionalize both coupling partners. acs.org For the synthesis of biaryl amino acids, a palladium catalyst can facilitate the arylation of a phenylalanine derivative. rhhz.netacs.org

The development of specialized ligands, such as mono-N-protected amino acids, is crucial for achieving high efficiency and selectivity in these transformations. acs.org These reactions can provide access to complex structural motifs like biaryls from simple starting materials. acs.org While direct C-H arylation at the para-position of phenylalanine to install the 2,6-dimethoxyphenyl group is a challenging transformation, advances in ligand design are continually expanding the scope of these reactions. rsc.orgsnnu.edu.cn For example, Pd-catalyzed C-H functionalization has been successfully applied to produce biaryl sulfonamides, demonstrating the feasibility of coupling complex aryl fragments. researchgate.net

The Negishi coupling is a robust and versatile palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. organic-chemistry.org It was one of the first methods to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org This strategy is well-suited for constructing the sterically hindered biaryl core of this compound.

The typical disconnection would involve coupling an organozinc reagent derived from 2,6-dimethoxybenzene with a protected L-4-halophenylalanine derivative (e.g., L-4-iodophenylalanine). The high reactivity and functional group tolerance of the Negishi coupling make it a valuable tool. numberanalytics.com Recent advancements have led to the development of highly active catalysts that can operate under mild conditions and flow-reactor systems that allow for rapid and functional group-tolerant biaryl synthesis. organic-chemistry.orgfrontiersin.org For particularly hindered biaryl linkages, atroposelective Negishi couplings have been developed, which can control the axial chirality of the resulting biaryl axis, a key feature in some complex natural products. researchgate.net

Table 1: Comparison of Common Biaryl Coupling Methods

| Coupling Method | Organometallic Reagent | Coupling Partner | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Negishi Coupling | Organozinc | Aryl Halide/Triflate | Palladium or Nickel | High reactivity and functional group tolerance. numberanalytics.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron | Aryl Halide/Triflate | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. numberanalytics.combeilstein-journals.org |

| Stille Coupling | Organotin | Aryl Halide/Triflate | Palladium | High functional group tolerance, but tin reagents are toxic. numberanalytics.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Derivative Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of this compound derivatives, SNAr could be employed to introduce further diversity. For instance, if a derivative were synthesized with an additional activating group (like a nitro group) or a halogen on one of the phenyl rings, that position could be targeted for substitution by various nucleophiles (amines, alkoxides, thiolates). nih.gov

Interestingly, studies have shown that SNAr can occur even on less activated systems. For example, when synthesizing chalcones from di- or tri-fluorine-substituted benzaldehydes in methanol (B129727) with a strong base, a methoxy (B1213986) group can displace a fluorine atom via an SNAr mechanism. ebyu.edu.tr This suggests that under certain conditions, one of the methoxy groups on the 2,6-dimethoxyphenyl moiety or a strategically placed halogen could potentially be replaced to generate new analogues. Recently, a "directed SNAr" has been discovered where an ortho-iodobenzamide can react specifically at the ortho position with an amine, without needing a strong electron-withdrawing group on the ring. rsc.org

Amide Bond Formation and Peptide Coupling Techniques

Incorporating the sterically hindered this compound into a peptide chain requires specialized amide bond formation techniques. The bulky 2,6-disubstituted phenyl group shields the amino group, making standard peptide coupling reactions inefficient. acs.orgnih.govacs.org

To overcome this steric hindrance, highly efficient coupling reagents are necessary. bachem.com The benzotriazole (B28993) activation methodology has proven effective for coupling sterically hindered amino acids, providing good yields (41-95%) while maintaining the stereochemical integrity of the chiral center. acs.orgnih.govacs.org Other powerful reagents are often employed to facilitate the formation of these challenging peptide bonds.

Table 2: Selected Coupling Reagents for Hindered Amide Bond Formation

| Reagent | Abbreviation | Description |

|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | An early phosphonium-based reagent, effective but produces a carcinogenic byproduct (HMPA). |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly efficient uranium-based reagent, known for fast coupling rates and low racemization, often used with a base like DIPEA. bachem.com |

| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | A coupling reagent used in the synthesis of phenylalanine amides. nih.gov |

| Propanephosphonic acid anhydride | T3P | An anhydride-based reagent shown to minimize racemization when used in specific solvent systems like EtOAc/pyridine (B92270) at low temperatures. nih.gov |

| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) reagent, often used with additives like HOBt to reduce racemization. bachem.com |

The choice of coupling reagent, base, and solvent must be carefully optimized to achieve high yields without epimerization at the sensitive α-carbon. bachem.comnih.gov The development of methods for forming peptide bonds involving α,α-disubstituted or N-alkylated amino acids provides a strong foundation for tackling the challenges presented by this compound. thieme.de

Radiochemical Synthesis for Isotope Labeling (e.g., Astatination)

The introduction of radioisotopes into amino acid structures is vital for their use in diagnostic imaging and targeted radionuclide therapy. Astatine-211 (²¹¹At) is a promising alpha-emitting isotope for targeted alpha-particle therapy (TAT). The synthesis of astatinated L-phenylalanine derivatives serves as a key example of radiolabeling techniques applicable to complex molecules like this compound.

A novel and environmentally friendly method for producing [²¹¹At]4-astato-L-phenylalanine ([²¹¹At]APA) has been developed, which avoids the use of toxic organic solvents and metals. nih.gov This method involves the substitution of a dihydroxyboryl group on the phenylalanine ring with ²¹¹At in an aqueous medium. nih.govnih.gov The process achieves high radiochemical yields and purity, making it suitable for clinical applications. nih.govnih.gov

The key findings of this aqueous-based astatination method are summarized below:

| Parameter | Result | Citation |

| Radiochemical Yield | 98.1 ± 1.9% | nih.govnih.gov |

| Radiochemical Purity (post-purification) | 99.3 ± 0.7% | nih.govnih.gov |

| Reaction Medium | Aqueous Solution | nih.govnih.gov |

| Key Reactive Intermediates | [²¹¹At]AtI and AtI₂⁻ | nih.govnih.gov |

This deboronation route is considered one of the most efficient methods for the astatination of aryl compounds. nih.gov The principles of this synthesis, particularly the substitution on the phenyl ring, could be adapted for the astatination of this compound, provided a suitable borylated precursor is synthesized. Similarly, methods developed for producing [¹⁸F]6-fluoro-3,4-dihydroxy-L-phenylalanine ([¹⁸F]F-DOPA) through nucleophilic substitution on precursors like diaryliodonium salts or via transition metal-mediated fluorinations could inform the radiosynthesis of fluorinated derivatives of this compound. nih.gov

General Multi-Step Synthetic Strategies

The construction of highly substituted, stereochemically pure amino acids like this compound typically requires multi-step synthetic sequences. These strategies often involve the creation of the unique biaryl linkage and the stereoselective introduction of the amino group.

While a direct multi-step synthesis for this compound is not detailed in the provided sources, general approaches for analogous complex molecules offer a blueprint. For instance, the synthesis of 4-azido-L-phenylalanine from L-phenylalanine involves a scalable, chromatography-free process that ensures the retention of stereochemistry at the alpha-carbon. nih.gov This involves protection, functionalization of the phenyl ring, and final deprotection steps. A key transformation in this synthesis is a Ullman-type Cu(I)-catalyzed azidation. nih.gov

Another relevant strategy is the use of multi-component reactions (MCRs), which allow the assembly of complex molecules in a single step from three or more reactants. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is used to synthesize imidazo[1,2-a]pyrazine (B1224502) derivatives, demonstrating the power of MCRs in creating complex heterocyclic structures attached to an amino acid framework. rug.nl Mechanochemical approaches, which use mechanical force to drive reactions, are also emerging for multi-step and multi-component organometallic synthesis, offering a solvent-free route to complex molecules. rsc.org

A hypothetical multi-step synthesis for this compound could involve:

Starting Material: A protected L-phenylalanine derivative, such as Boc-4-iodo-L-phenylalanine.

Key Coupling Step: A Suzuki or similar cross-coupling reaction with 2,6-dimethoxybenzeneboronic acid to form the biaryl bond.

Deprotection: Removal of the Boc and any other protecting groups to yield the final amino acid.

This approach would need careful optimization of the coupling and deprotection conditions to avoid racemization and ensure a high yield.

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes to produce chiral molecules under mild conditions. nih.govadelphi.edu

Engineered Enzyme Systems for Chiral Amino Acid Production

The production of non-canonical L-amino acids relies heavily on the use of engineered enzymes to achieve high stereoselectivity and catalytic efficiency. nih.govnih.gov Key enzyme classes that have been successfully engineered for this purpose include aminotransferases (transaminases), amino acid dehydrogenases (AADHs), and ammonia (B1221849) lyases. nih.govnih.govmdpi.com

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reversible reductive amination of α-keto acids to produce chiral amino acids, using NAD(P)H as a cofactor. mdpi.com Protein engineering has been instrumental in altering the substrate specificity of AADHs. For example, by mutating the carboxylate-binding pocket, researchers have engineered phenylalanine dehydrogenase (PheDH) to accept ketones instead of α-keto acids, expanding their synthetic utility. nih.gov This approach could be applied to a custom-synthesized α-keto acid precursor of this compound.

Aminotransferases (ATs): Aspartate aminotransferase from Escherichia coli has been engineered through error-prone PCR to efficiently produce L-3,4-dimethoxyphenyl-alanine from its corresponding phenylpyruvate derivative. researchgate.net In a preparative-scale reaction using a fed-batch system, the engineered enzyme achieved a 95.4% conversion with over 99% enantiomeric excess (ee). researchgate.net This demonstrates the high potential of using engineered transaminases for the synthesis of methoxy-substituted phenylalanines like the target compound.

Phenylalanine Ammonia Lyases (PALs): PALs catalyze the reversible amination of cinnamic acid derivatives. nih.gov While they typically produce L-phenylalanines, engineering efforts have also focused on creating variants for the synthesis of D-phenylalanines, often as part of chemoenzymatic cascades. nih.gov

The table below summarizes the application of engineered enzymes for producing phenylalanine analogues.

| Enzyme System | Precursor | Product | Key Achievement | Citation |

| Engineered Aspartate Aminotransferase | 3,4-dimethoxy phenylpyruvate | L-3,4-dimethoxyphenyl-alanine | 95.4% conversion, >99% ee | researchgate.net |

| Engineered Phenylalanine Dehydrogenase | 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | (S)-N-boc-3-hydroxyadamantylglycine | High yield production of a key drug intermediate | nih.gov |

| Phenylalanine Ammonia Lyase (PAL) Cascade | Substituted Cinnamic Acids | D- and L- Phenylalanine Derivatives | High yield and excellent optical purity via a one-pot cascade | nih.gov |

Deamination Reactions in Amino Acid Synthesis

Deamination, the removal of an amine group, is a critical reaction in amino acid metabolism and synthetic biocatalysis. nih.govlumenlearning.com In synthetic pathways, it is often coupled with amination reactions in cascade processes to achieve deracemization or stereoinversion.

The general process involves two main steps:

Deamination: An aminotransferase or an oxidase removes the amino group from an amino acid, converting it to its corresponding α-keto acid. nih.govmedmuv.com For example, L-amino acid deaminase (LAAD) can be used to selectively deaminate the L-enantiomer from a racemic mixture of amino acids. polimi.it

Transamination/Reductive Amination: The intermediate α-keto acid is then converted into the desired enantiomer (e.g., the D-amino acid) using a stereoselective enzyme, such as an engineered D-amino acid aminotransferase (DAAT) or a dehydrogenase. polimi.itnih.gov

This cascade approach has been successfully used to produce a variety of D-phenylalanine derivatives with high enantiomeric excess (90% to >99%) from racemic or L-amino acid starting materials. polimi.it By combining an L-amino acid deaminase from Proteus mirabilis with an engineered D-amino acid aminotransferase, researchers have created efficient whole-cell biocatalysts for these transformations. polimi.it Such a system could theoretically be designed for the synthesis of L-4-(2,6-Dimethoxyphenyl)-phenylalanine by starting with a racemic mixture and using a D-amino acid deaminase coupled with an L-selective aminotransferase or dehydrogenase.

Considerations for Process Optimization in Biocatalysis

Moving a biocatalytic synthesis from the laboratory to an industrial scale requires rigorous process optimization. adelphi.eduresearchgate.net Key factors that must be considered include enzyme stability, substrate and product concentration, reaction conditions, and reactor design. researchgate.netmdpi.com

Key Optimization Parameters:

Enzyme Immobilization: Immobilizing enzymes on a solid support or within a matrix (e.g., a hydrogel) can significantly enhance their stability and allow for easy separation from the reaction mixture, enabling reuse and continuous processing. researchgate.netnih.gov For example, an amine transaminase co-immobilized with its cofactor in a microreactor retained 92% of its initial productivity after 10 days of continuous operation. researchgate.net

Reaction Conditions: Optimizing parameters such as pH, temperature, substrate molar ratio, and reaction medium is crucial for maximizing enzyme activity and product yield. researchgate.netmdpi.com Response surface methodology is often used to systematically optimize these variables. researchgate.net

Cofactor Regeneration: Many enzymatic reactions, particularly those involving dehydrogenases, require expensive cofactors like NAD(P)H. mdpi.com Developing efficient in-situ cofactor regeneration systems is essential for economic viability. This can be achieved by using a second enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, that recycles the cofactor. nih.govmdpi.com Self-sufficient "hydrogen-borrowing" systems, where the cofactor is recycled within a two-enzyme cascade, are also highly effective. nih.gov

Reactor Design: The choice of reactor can greatly impact process efficiency. Continuous-flow packed-bed reactors, where the substrate flows through a column containing the immobilized enzyme, are well-suited for large-scale production. mdpi.comnih.gov These systems can achieve high productivity and allow for precise control over reaction parameters like residence time. mdpi.comnih.gov

By carefully addressing these optimization points, biocatalytic processes for the synthesis of this compound can be made more efficient, sustainable, and economically feasible. adelphi.edualgonquincollege.comuniv-smb.fr

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the structure of organic molecules. They provide information on the electronic structure, bonding, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for 4-(2,6-Dimethoxyphenyl)-l-phenylalanine would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the protons of the alanine (B10760859) backbone (α-H and β-CH₂). The chemical shifts and coupling constants would provide information on the connectivity and stereochemical arrangement of these protons. For instance, the methoxy protons would likely appear as a sharp singlet, while the aromatic protons would exhibit complex splitting patterns based on their substitution.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Separate signals would be anticipated for the carboxyl carbon, the α-carbon, the β-carbon, the methoxy carbons, and each of the aromatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.

No specific ¹H or ¹³C NMR data for this compound has been reported in the searched scientific literature. For comparison, ¹H and ¹³C NMR data for the parent L-phenylalanine are well-documented in various databases. bmrb.iochemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, C-O stretching of the methoxy groups, and various C-H and C=C aromatic stretching and bending vibrations. Studies on related molecules like L-phenylalanine L-phenylalaninium perchlorate (B79767) have identified bands corresponding to both carbonyl and ionized carboxylic groups. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, are typically strong in Raman spectra. Analysis of peptides has shown that amide bands, which are sensitive to the secondary structure, can be greatly intensified under certain resonance conditions. nih.gov

Specific FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The spectrum would likely show absorption maxima related to the π-π* transitions of the two aromatic rings. The substitution pattern on the phenyl rings would influence the exact position and intensity of these absorptions. For reference, L-phenylalanine typically exhibits absorption maxima around 198 nm and 258 nm. omlc.orgsielc.comphotochemcad.com The additional substituted phenyl ring in the target molecule would be expected to alter this profile.

Mass Spectrometry (MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

MS: Electron ionization mass spectrometry of this compound would provide its molecular ion peak, confirming its molecular weight. The fragmentation pattern would offer clues about its structure, with characteristic fragments arising from the loss of the carboxyl group, the side chain, or parts of the dimethoxyphenyl moiety. Mass spectrometric studies have been extensively used to study the kinetics of labeled L-phenylalanine in biological systems. nih.gov

MALDI MS: MALDI is a soft ionization technique particularly useful for non-volatile and fragile molecules like amino acids and peptides, often minimizing fragmentation and showing a clear molecular ion. nih.gov

Specific mass spectrometry data for this compound is not documented in the available literature.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, this technique would confirm the L-configuration of the amino acid and reveal the precise conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings. While crystal structures for numerous related compounds, including derivatives of pyridine (B92270) and other phenylalanine-based molecules, have been determined, the specific crystal structure for this compound remains unreported. rsc.orgnih.govnih.gov

Crystallographic Studies of Molecular Complexes Involving Amino Acid Analogs

Recent research on novel dimethoxybenzene derivatives showcases the power of crystallographic analysis in conjunction with theoretical calculations to characterize new compounds. nih.gov In a representative study, two such derivatives were synthesized and their structures determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that these compounds crystallize in the monoclinic system, a common crystal system for organic molecules. nih.gov

Complementary to experimental diffraction data, Density Functional Theory (DFT) calculations are often employed to probe the electronic properties of the molecules. nih.gov These computational studies can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). nih.gov For instance, in the study of the two dimethoxybenzene derivatives, the MEP analysis identified one compound as being more electrophilic and a hydrogen bond donor, while the other was characterized as more nucleophilic and a strong hydrogen bond acceptor. nih.gov Such findings are critical for predicting the reactivity and interaction profiles of the molecules, which is particularly advantageous for pharmaceutical applications. nih.gov

The crystallographic data obtained from these studies are typically presented in detailed tables, providing a standardized format for the dissemination of structural information. An example of such a data table for a dimethoxybenzene derivative is provided below.

Crystallographic Data for a Representative Dimethoxybenzene Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.903(2) |

| b (Å) | 7.217(2) |

| c (Å) | 26.071(8) |

| β (°) | 93.023(4) |

| Volume (ų) | 1296.9(7) |

| Z | 4 |

| Rgt(F) | 0.0474 |

| wRref(F²) | 0.1423 |

| T (K) | 296(2) |

Data adapted from a study on a related methoxyphenyl derivative. researchgate.net

This synergy of single-crystal X-ray diffraction and theoretical modeling provides a comprehensive understanding of the structural and electronic characteristics of amino acid analogs and their derivatives. The insights gained from these crystallographic studies are foundational for the rational design of new molecules with tailored properties for a variety of applications, from materials science to medicinal chemistry.

Chemical Derivatization and Site Specific Functionalization Strategies

Derivatization for Analytical and Chiral Separation

To facilitate analysis by methods such as gas chromatography and to resolve enantiomers using high-performance liquid chromatography (HPLC), specific derivatization strategies are employed. These methods modify the inherent chemical properties of the amino acid to improve its chromatographic behavior and detectability.

Amino acids, including aromatic variants like 4-(2,6-dimethoxyphenyl)-l-phenylalanine, are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC). sigmaaldrich.com Trimethylsilyl (TMS) derivatization is a common and effective strategy to overcome this limitation by replacing active hydrogens on the carboxyl and amino groups with nonpolar TMS groups, thereby increasing volatility and thermal stability. sigmaaldrich.comresearchgate.net

The process typically involves reacting the dried amino acid with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine (B92270) or acetonitrile. nih.govthescipub.com The reaction for this compound would proceed by silylating both the carboxylic acid and the primary amine functionalities. The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC-MS, which allows for both quantification and structural elucidation based on characteristic mass fragmentation patterns. nih.gov Optimal derivatization conditions, such as temperature and reaction time, are crucial for achieving complete derivatization and reproducible results. nih.gov For instance, a common procedure involves heating the sample with the silylating reagent at temperatures ranging from 60°C to 100°C for a period of 30 minutes to several hours. sigmaaldrich.comnih.gov

Table 1: Common Reagents and Conditions for Trimethylsilyl Derivatization of Amino Acids

| Reagent | Catalyst/Solvent | Typical Temperature (°C) | Typical Time | Reference |

| BSTFA | 1% TMCS / Acetonitrile | 100 | 30 min | nih.gov |

| MSTFA | Pyridine | 30 - 37 | 30 - 90 min | thescipub.commdpi.com |

| MTBSTFA | Acetonitrile | 100 | 4 hours | sigmaaldrich.com |

This table presents general conditions for amino acid derivatization applicable to this compound.

The enantiomeric purity of amino acids is critical in pharmaceutical and biological research. High-performance liquid chromatography (HPLC) is a powerful tool for enantioseparation, which can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. sigmaaldrich.com These diastereomeric pairs have different physicochemical properties and can be separated on a conventional achiral stationary phase. sigmaaldrich.com

For an amino acid like this compound, several CDAs are applicable. A widely used class of reagents is the isothiocyanates, which react with the primary amine. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a well-known CDA. Another prominent agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey’s reagent, which reacts with the amino group to form stable diastereomers. nih.gov Other effective agents include (+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which also targets the primary amine. nih.gov The choice of CDA depends on factors like reaction kinetics, stability of the derivatives, and the detection method (UV or fluorescence). nih.gov

Table 2: Selected Chiral Derivatizing Agents for Amino Acid Enantioseparation

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Detection Method | Reference |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA / Marfey's Reagent | Primary Amine | UV | nih.gov |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary Amine | Fluorescence | nih.gov |

| O-Phthalaldehyde / Chiral Thiol (e.g., N-isobutyryl-L-cysteine) | OPA / IBLC | Primary Amine | Fluorescence | nih.gov |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole | NBD-Cl | Primary Amine | Fluorescence, UV | yakhak.org |

Both pre- and post-column derivatization techniques are employed in HPLC to enhance the detection of amino acids that lack a strong chromophore or fluorophore. actascientific.comactascientific.com

Pre-column derivatization involves reacting the amino acid with a labeling reagent before injection into the HPLC column. actascientific.comjasco-global.com This approach offers versatility in reaction conditions and can modify the polarity of the analyte, improving its retention on reversed-phase columns. researchgate.net Common reagents include phenyl isothiocyanate (PITC), which reacts with the amino group to form phenylthiocarbamoyl (PTC) derivatives detectable by UV, and dansyl chloride, which yields highly fluorescent derivatives. actascientific.comactascientific.com O-phthalaldehyde (OPA) in the presence of a thiol is another popular choice for creating fluorescent isoindole derivatives from primary amines. jasco-global.com A key advantage is the high sensitivity achieved, though potential issues include the formation of multiple derivative products or interfering reagent peaks. actascientific.comactascientific.com

Post-column derivatization occurs after the amino acid has been separated on the HPLC column but before it reaches the detector. actascientific.comjasco-global.com This method avoids the issue of multiple derivative peaks for a single analyte, as the derivatization happens after separation. creative-proteomics.com The primary advantage is its robustness and reproducibility, as the reaction is typically automated within the HPLC system. creative-proteomics.com Ninhydrin is a classic post-column reagent that reacts with amino acids to produce a colored compound (Ruhemann's purple) detectable by visible light absorbance. actascientific.com Fluorescamine is another post-column reagent that reacts with primary amines to form fluorescent products. actascientific.com The main limitation is the requirement for the reagent and analyte to react quickly and completely in the mobile phase. creative-proteomics.com

Functional Group Introduction and Modification for Specific Applications

Beyond analytical purposes, the structure of this compound can be modified to introduce specific functional groups. This site-specific functionalization creates novel molecular tools for research, particularly in chemical biology and drug discovery.

Photoaffinity labeling is a powerful technique to identify and study ligand-receptor interactions. rsc.org This is achieved by incorporating a photoreactive amino acid into a peptide or protein ligand. Upon photoactivation, typically with UV light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to the interacting target protein.

For a phenylalanine derivative like the subject compound, a photoreactive tag can be introduced on the phenyl ring. The benzophenone (B1666685) group, as seen in p-benzoyl-L-phenylalanine (Bpa), is a widely used photoreactive tag. nih.govresearchgate.net When irradiated with UV light (around 350 nm), the benzophenone moiety forms a triplet ketone that can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent crosslink. nih.gov Another common photoreactive group is the aryl azide (B81097), found in p-azido-L-phenylalanine. Photolysis of the azido (B1232118) group generates a highly reactive nitrene intermediate that can insert into various chemical bonds. rsc.org The synthesis of a photoreactive version of this compound would likely involve incorporating a benzoyl or azido group onto its unique dimethoxyphenyl ring structure, creating a valuable tool for bioconjugation studies. The design of such molecules often aims to create a single, multifunctional amino acid containing both the photoreactive group and a reporter tag for easier detection. researchgate.netrsc.org

The synthesis of fluorinated amino acids is of great interest due to the unique properties that fluorine atoms impart, such as increased metabolic stability and altered binding affinities. Combining fluorination with a phosphonate (B1237965) group, a stable mimetic of a phosphate (B84403) group, creates valuable building blocks for studying signaling pathways involving protein phosphorylation.

The synthesis of phosphono-perfluorophenylalanine derivatives has been achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this strategy, a precursor such as diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate is reacted with various nucleophiles. nih.gov The highly electron-deficient perfluorophenyl ring is susceptible to attack, typically at the para position, by nucleophiles like thiols, amines, and phenols. This approach allows for the regioselective introduction of a wide range of substituents onto the fluorinated phenyl ring, yielding a library of novel phosphono-perfluorophenylalanine derivatives. nih.gov While this specific example starts with a perfluorophenyl group, similar synthetic logic could be applied to a different fluorinated phenylalanine scaffold to generate phosphono-derivatives.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of This compound in covalent linkage strategies for the surface functionalization of hydrogels.

Extensive searches for methodologies and research findings related to the chemical derivatization and site-specific functionalization of hydrogels using this particular amino acid derivative did not yield any specific results. The scientific literature does not appear to contain studies focused on the application of this compound for this purpose.

Therefore, the generation of a detailed article with research findings and data tables on this specific topic is not possible at this time due to the absence of relevant primary or secondary research sources.

Computational and Theoretical Investigations of 4 2,6 Dimethoxyphenyl L Phenylalanine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. For a molecule such as 4-(2,6-Dimethoxyphenyl)-L-phenylalanine, these computational tools can model its behavior at the electronic level, providing a detailed understanding of its intrinsic nature.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net It is extensively used to determine the ground-state electronic structure and to perform geometry optimization, which locates the most stable three-dimensional arrangement of atoms in a molecule. This process minimizes the energy of the structure, yielding key data on bond lengths, bond angles, and dihedral angles. For instance, DFT studies on phenylalanine and its derivatives have successfully predicted their conformational landscapes. nih.govnih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C-O bond or the bending of an N-H bond. This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. nih.gov Studies on similar aromatic compounds often employ functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable results. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes based on typical values for similar molecular structures.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | Cα - Cβ | 1.54 Å |

| C=O (carboxyl) | 1.22 Å | |

| C - N (amino) | 1.46 Å | |

| C - O (methoxy) | 1.37 Å | |

| Bond Angle | Cα - Cβ - Cγ (phenyl) | 113.5° |

| N - Cα - C=O | 110.8° | |

| Dihedral Angle | N - Cα - Cβ - Cγ | -65.0° |

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes based on known frequency ranges for specific functional groups.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3410 | N-H Stretch | Asymmetric |

| 3340 | N-H Stretch | Symmetric |

| 3060 | Aromatic C-H Stretch | |

| 2950 | Aliphatic C-H Stretch | |

| 1750 | C=O Stretch | Carboxylic Acid |

| 1590 | Aromatic C=C Stretch | |

| 1250 | C-O Stretch | Aryl Ether |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 3: Illustrative FMO Analysis of this compound and Analogs This table presents hypothetical data for illustrative purposes.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.85 | -0.95 | 4.90 |

| 4-(2,6-Dichlorophenyl)-L-phenylalanine | -6.20 | -1.50 | 4.70 |

| L-Phenylalanine | -6.50 | -1.10 | 5.40 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netfaccts.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

Table 4: Illustrative NBO Second-Order Perturbation Analysis for Key Interactions This table presents hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O_methoxy) | π* (C_aryl - C_aryl) | 5.2 |

| σ (C_aryl - H) | σ* (C_aryl - C_aryl) | 2.8 |

| π (C_aryl = C_aryl) | π* (C=O_carboxyl) | 1.5 |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. researchgate.nete-bookshelf.denzdr.rudokumen.pub This analysis is based on the topology of the electron density (ρ(r)). Critical points in this density, known as bond critical points (BCPs), are located along bond paths. researchgate.net The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. A negative Laplacian indicates a shared-shell (covalent) interaction, while a positive Laplacian suggests a closed-shell interaction, typical of ionic bonds or weaker non-covalent contacts. scispace.com

The Electron Localization Function (ELF) is a complementary tool that provides a visual map of electron pair localization in a molecule. It helps to identify regions corresponding to covalent bonds, lone pairs, and atomic cores, offering an intuitive picture of the molecule's electronic structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent varying potential values: regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, making them potential sites for hydrogen bonding or interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group (-NH3+) would exhibit a strong positive potential, marking them as sites for nucleophilic interaction.

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

In addition to electronic properties, quantum chemical calculations can predict fundamental thermodynamic properties such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). dntb.gov.ua These values are essential for understanding the stability and spontaneity of reactions involving the molecule.

Table 5: Predicted Global Reactivity and Thermodynamic Parameters This table presents hypothetical data for illustrative purposes.

| Parameter | Formula | Predicted Value |

| Reactivity | ||

| Ionization Potential (I) | -E_HOMO | 5.85 eV |

| Electron Affinity (A) | -E_LUMO | 0.95 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.40 eV |

| Thermodynamics | ||

| Enthalpy (H°) | - | -850.5 Hartree |

| Entropy (S°) | - | 150.2 cal/mol·K |

| Gibbs Free Energy (G°) | H° - TS° | -850.55 Hartree |

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. These techniques allow researchers to predict how a molecule like this compound might interact with biological targets and how it behaves in a physiological environment.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding ligand-target recognition and is a cornerstone of drug discovery. tsijournals.comresearchgate.net For analogs of this compound, docking studies can elucidate binding modes and affinities to specific protein targets.

In studies of similar compounds, such as N-substituted phenylalanine derivatives, molecular docking has been employed to predict their affinity for various receptors. tsijournals.comnih.gov For instance, the binding energy of a ligand within the active site of a target enzyme is calculated to estimate its inhibitory potential. tsijournals.com Docking of lamellarin analogues, which share some structural motifs with substituted phenylalanines, to the HIV-1 integrase strand transfer complex has revealed key interactions, including hydrogen bonding and hydrophobic interactions with amino acid residues like Cys65, Asp116, and Tyr143. nih.gov

The accuracy of docking protocols is often validated by redocking native ligands into their crystal structures, ensuring the method can reproduce experimentally observed binding poses. nih.gov For novel compounds like this compound, docking studies would involve preparing the 3D structure of the ligand, defining the binding site on the target protein, and using a scoring function to rank the potential binding poses based on their predicted binding energy. tsijournals.comekb.eg

Table 1: Representative Molecular Docking Results for Phenylalanine Analogs and Related Compounds This table presents illustrative data from studies on analogous compounds to demonstrate typical outputs of molecular docking studies, as direct data for this compound is not available.

| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Lamellarin Analogue 1 | HIV-1 Integrase | - (Highest Scoring) | Cys65, His67, Asp64, Asp116, Tyr143, Phe121 | nih.gov |

| 1,2,4-Triazole Phenylalanine Derivative (d19) | HIV-1 Capsid Protein | - (Excellent Potency) | Unexplored region of residues 106-109 | nih.gov |

| N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide | Glucosamine-6-phosphate synthase | - (High Affinity) | Active site of the enzyme | tsijournals.com |

| Catechin | SIRT6 Protein | -8.4 | Not specified | ekb.eg |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the conformational stability and dynamic behavior of molecules over time. nih.govnih.gov By simulating the atomic motions, MD can reveal how a molecule like this compound explores different conformations and how stable these conformations are in a simulated physiological environment. nih.govmpg.de

MD simulations have been used to study the stability of various biomolecular systems, from single amino acids to large protein-ligand complexes. nih.govresearchgate.net Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the system has reached equilibrium, while RMSF values indicate the flexibility of different parts of the molecule. nih.gov For example, in simulations of HIV-1 capsid protein in complex with a phenylalanine derivative, MD studies confirmed the stability of the ligand's binding mode. nih.gov Similarly, long-timescale MD simulations of the eIF4A1 protein have been used to recreate its opening and closing motions upon ATP binding, demonstrating the power of MD in understanding complex conformational changes. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations This table provides a general overview of parameters commonly used in MD simulations of biomolecules.

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS, OPLS | Describes the potential energy of the system | researchgate.net |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous environment | researchgate.net |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Ensures adequate sampling of conformational space | nih.govnih.gov |

| Time Step | 1-2 femtoseconds (fs) | Integration time step for solving equations of motion | researchgate.net |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions closer to experimental settings |

Conformational Analysis and Preferred Bioactive Conformations

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a molecule. For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its biological activity. Computational methods, including quantum mechanics calculations and analysis of MD simulation trajectories, are used to explore the potential energy surface of a molecule and identify its minimum energy structures. nih.gov

A computational study of L-phenylalanine identified numerous minimum energy structures for its neutral, zwitterionic, cationic, and anionic forms, highlighting the conformational complexity of even simple amino acids. nih.gov The stability of these conformations is governed by a variety of non-bonded interactions, including hydrogen bonds and π-interactions. nih.gov For peptide-like molecules, the analysis of backbone dihedral angles (phi and psi) is crucial, often visualized in Ramachandran plots, to determine allowed and favored conformations. researchgate.netarxiv.org

For this compound, conformational analysis would focus on the rotational freedom around the single bonds connecting the phenyl and dimethoxyphenyl rings, as well as the standard amino acid backbone torsions. Identifying the preferred bioactive conformation—the specific 3D shape the molecule adopts when it binds to its biological target—is a primary goal of such studies.

Analysis of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs their physical properties and their ability to form larger, organized structures through self-assembly. For this compound, understanding these interactions is crucial for predicting its behavior in solution and in the solid state.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions that play a fundamental role in molecular recognition and self-assembly. researchgate.netresearchgate.netnih.gov In L-phenylalanine and its derivatives, the amino (-NH2) and carboxyl (-COOH) groups are primary sites for hydrogen bonding. researchgate.net

Studies on L-phenylalanine crystals have shown that the molecules are held together by hydrogen bonds between the carboxylate and amine groups. researchgate.net In the crystal structure of L-phenylalanine monohydrate, a complex network of directional hydrogen bonds is observed, which can rupture and reform, allowing the crystal to exhibit flexibility. researchgate.netnih.gov Computational studies on fluorinated phenylalanine derivatives have highlighted the presence of strong intramolecular NH+···F hydrogen bonds. mpg.de In a complex of L-phenylalanine with 7-methylguanosine-5'-monophosphate, the carboxyl group of phenylalanine forms a pair of hydrogen bonds with the guanine (B1146940) base. nih.gov The presence of the two methoxy groups on the phenyl ring of this compound introduces additional hydrogen bond acceptors, potentially leading to more complex and varied hydrogen bonding networks compared to unsubstituted phenylalanine.

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

|---|---|

| Amine (-NH2 or -NH3+) | Donor |

| Carboxyl (-COOH or -COO-) | Donor (OH) and Acceptor (C=O) |

| Methoxy (-OCH3) | Acceptor |

Investigation of Hydrophobic Interactions and Pi-Stacking Phenomena

Hydrophobic interactions and π-stacking are crucial non-covalent forces that drive the self-assembly of aromatic molecules like phenylalanine. researchgate.netresearchgate.net The hydrophobic effect pushes nonpolar molecules or parts of molecules to aggregate in an aqueous environment, while π-stacking involves the attractive, non-covalent interactions between aromatic rings.

The self-assembly of L-phenylalanine into structures like fibrils is driven by a combination of hydrogen bonding and interlayer π-π stacking between the hydrophobic aromatic rings. researchgate.net The introduction of aromatic groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, can enhance these π-π stacking interactions and promote the formation of well-ordered nanostructures like β-sheets. upc.edu The geometry of these interactions is important; offset stacked and edge-to-face arrangements are generally more favorable than face-to-face stacking. nih.gov

In this compound, the presence of two aromatic rings—the phenyl ring and the 2,6-dimethoxyphenyl ring—provides ample opportunity for both intramolecular and intermolecular π-π interactions. researchgate.net The electron-donating methoxy groups on the dimethoxyphenyl ring will influence the electron density of that π-system, which in turn affects the nature of the π-stacking interactions according to Hunter-Sanders rules. nih.gov Studies on phenylalanine analogs with electron-donating or electron-withdrawing groups have shown that these substituents can significantly modulate the propensity for self-assembly and aggregation. nih.govnih.gov The interplay of these hydrophobic and π-stacking forces, along with hydrogen bonding, will ultimately determine the self-assembly behavior and supramolecular structures formed by this compound.

Mechanistic Studies of Amino Acid Self-Assembly

The spontaneous organization of amino acids and peptides into well-defined supramolecular structures is a phenomenon of significant interest in fields ranging from materials science to biomedicine. Computational and theoretical investigations provide powerful tools to elucidate the intricate molecular mechanisms that govern this self-assembly process. At the atomic level, these studies offer unparalleled insight into the thermodynamic driving forces and kinetic pathways that lead to the formation of complex architectures from individual molecular building blocks.

The self-assembly of aromatic amino acids, such as phenylalanine and its derivatives, is primarily orchestrated by a delicate interplay of non-covalent interactions. These include hydrogen bonding between the amino and carboxyl groups of the peptide backbone, hydrophobic interactions that sequester nonpolar side chains from the aqueous environment, and π-π stacking interactions between aromatic rings. Molecular dynamics (MD) simulations and quantum mechanical calculations have been instrumental in dissecting the contributions of these forces to the stability and morphology of the resulting assemblies.

MD simulations, for instance, can track the trajectories of individual molecules over time, revealing the dynamic process of aggregation. nih.govnih.govrsc.org These simulations have shown that for molecules like diphenylalanine, the process can initiate with the formation of dimers and trimers, which then grow into larger aggregates such as nanotubes, nanofibers, and planar β-sheets. nih.govrsc.orgnih.gov The charged termini of the peptides often engage in head-to-tail hydrogen bonding, forming cyclic or linear networks that serve as a scaffold for further growth. nih.govnih.gov

The aromatic side chains play a crucial role in directing the assembly. In the case of phenylalanine, "T-shaped" and parallel-displaced π-π stacking configurations are common, contributing significantly to the stability of the assembled structures. nih.govnih.gov The introduction of substituents on the phenyl ring can modulate these interactions, thereby influencing the self-assembly pathway and the final morphology of the aggregates. For instance, the presence of bulky or electron-donating/withdrawing groups can alter the geometry and strength of π-π stacking.

For This compound , the presence of the 2,6-dimethoxyphenyl group is expected to have a profound impact on its self-assembly behavior. The two methoxy groups at the ortho positions introduce significant steric hindrance, which is likely to disfavor a co-planar arrangement of the aromatic rings, a common feature in the π-π stacking of unsubstituted phenylalanine. This steric clash may force the aromatic rings into a more twisted or T-shaped conformation to minimize repulsive interactions.

Furthermore, the methoxy groups are electron-donating, which increases the electron density of the aromatic ring and can influence the nature of the π-π interactions. nih.gov While direct computational studies on the self-assembly of this compound are not extensively reported, insights can be drawn from studies on other substituted aromatic systems. Density Functional Theory (DFT) calculations on dimethoxybenzene derivatives have highlighted the importance of C-H···O interactions and other non-covalent forces in their crystal packing. nih.gov It is plausible that similar interactions, involving the methoxy groups, could play a role in the self-assembly of this compound, providing additional stability to the assembled structures.

The interplay between the steric hindrance and the altered electronic properties of the dimethoxyphenyl group will ultimately determine the preferred mode of self-assembly. It is conceivable that the bulky nature of this substituent could lead to the formation of more loosely packed or porous nanostructures compared to those formed by unsubstituted phenylalanine. mdpi.com

To provide a quantitative perspective on the interactions driving the self-assembly of phenylalanine and its analogs, the following table summarizes key computational findings from the literature.

| Compound/Dimer | Computational Method | Key Finding | Reference |

| Phenylalanine Dimer | Molecular Dynamics | Formation of aggregates with four molecules per layer, stabilized by hydrogen bonding and T-shaped π-stacking. | researchgate.netbibliotekanauki.pl |

| Diphenylalanine | Molecular Dynamics | Self-assembles into nanotubes with six molecules per turn, driven by head-to-tail hydrogen bonds and aromatic interactions. | nih.govnih.gov |

| Triphenylalanine | Molecular Dynamics | Shows a higher propensity to form planar nanostructures with β-sheet content compared to diphenylalanine. | nih.govnih.gov |

| Dimethoxybenzene Derivatives | DFT (B3LYP) | Crystal structures are stabilized by significant hydrogen bonding, including C-H···O interactions, in addition to π-π stacking. | nih.gov |

Integration and Applications in Advanced Chemical Systems and Materials

Unnatural Amino Acid Incorporation into Proteins and Peptides

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing and engineering protein structure and function. This is typically achieved by repurposing a codon, most commonly a stop codon like the amber codon (UAG), to encode the UAA.

Genetic code expansion relies on the introduction of an orthogonal translation system into a host organism, such as E. coli or yeast. researchgate.net This system functions in parallel with the native translational machinery but is engineered to recognize a specific codon and insert a UAA at that position. The most common strategy is nonsense suppression, where a stop codon is reassigned to encode the UAA. researchgate.net Other strategies, such as frameshift suppression using quadruplet codons, have also been developed to allow for the simultaneous incorporation of multiple different UAAs. nih.gov

The efficiency of incorporation is a critical factor and can be influenced by several elements, including the competition between the suppressor tRNA and release factors that normally terminate translation at the stop codon. biorxiv.org To address this, strains of organisms have been engineered where the release factor for the UAG codon (RF1) has been deleted from the genome, thereby improving the efficiency of UAA incorporation. biorxiv.org

The core components of a genetic code expansion system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov Orthogonality is crucial; the engineered aaRS should not charge any of the cell's endogenous tRNAs with the UAA, and the engineered tRNA should not be recognized by any of the cell's endogenous synthetases. nih.gov

Typically, an aaRS/tRNA pair from a different domain of life is chosen as a starting point. For example, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) is orthogonal in E. coli. nih.gov The aaRS is then engineered through directed evolution or rational design to specifically recognize and activate the desired UAA, such as a phenylalanine derivative, while discriminating against the 20 canonical amino acids. nih.govoregonstate.edu This involves creating a library of aaRS mutants and subjecting them to rounds of positive and negative selection to isolate variants with the desired specificity. oregonstate.edu

Table 1: Examples of Orthogonal Systems for Phenylalanine Analogs

| Unnatural Amino Acid | Organism of Origin for Orthogonal Pair | Selection Method |

| p-Azido-L-phenylalanine | Methanocaldococcus jannaschii | Positive/Negative Selection in E. coli |

| p-Acetyl-L-phenylalanine | Methanocaldococcus jannaschii | Positive/Negative Selection in E. coli |

| p-Iodo-L-phenylalanine | Methanocaldococcus jannaschii | Positive/Negative Selection in E. coli |

| 3,4-Dihydroxy-L-phenylalanine | Methanocaldococcus jannaschii | Positive/Negative Selection in E. coli |

This table presents examples of successfully incorporated phenylalanine analogs and the orthogonal systems used. A similar approach would be required for 4-(2,6-Dimethoxyphenyl)-l-phenylalanine.

The ribosome itself can be a limiting factor in the incorporation of bulky or structurally unusual UAAs. To improve the efficiency of incorporating such UAAs, ribosome engineering strategies have been explored. This can involve mutating ribosomal RNA or ribosomal proteins to create specialized ribosomes, sometimes referred to as orthogonal ribosomes, that show enhanced activity with the orthogonal aaRS/tRNA pair and the UAA. nih.gov These engineered ribosomes can be directed to translate only the messenger RNA (mRNA) of interest, thereby preventing the promiscuous incorporation of the UAA into other cellular proteins.

The site-specific incorporation of UAAs allows for the introduction of a vast array of functional groups into proteins that are not present in the canonical 20 amino acids. For instance, the incorporation of p-azido-L-phenylalanine or p-ethynyl-L-phenylalanine introduces an azide (B81097) or alkyne group, respectively. caymanchem.com These groups can then be specifically modified using bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach probes, drugs, or other molecules. nih.gov Similarly, incorporating an amino acid with a keto group, like p-acetyl-L-phenylalanine, allows for specific labeling with hydroxylamine-containing reagents. nih.gov The 2,6-dimethoxyphenyl group in the target compound could potentially serve as a bulky, sterically demanding probe or be further functionalized if demethylation or other reactions are possible in situ.

Design and Synthesis in Peptidomimetics and Peptide Chemistry

Peptides are promising therapeutic candidates due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.

The incorporation of modified phenylalanine residues is a common strategy in the design of peptidomimetics. These modifications can introduce conformational constraints, enhance binding affinity, or improve resistance to proteolytic degradation. For example, the incorporation of 2',6'-dimethylphenylalanine has been shown to be a useful surrogate for tyrosine or phenylalanine in opioid peptides, leading to ligands with altered receptor selectivity and enhanced stability. nih.gov While there is no specific data on this compound in this context, its bulky nature would be expected to significantly influence the peptide's conformation and interactions with its target.

The synthesis of peptides containing such modified amino acids can be achieved through solid-phase peptide synthesis (SPPS), where the UAA is incorporated as a protected building block during the stepwise assembly of the peptide chain. nih.gov

Based on the available scientific literature, a detailed article focusing solely on the chemical compound “this compound” that aligns with the specific sections and subsections of the provided outline cannot be generated. The search results did not yield specific information regarding the structure-activity relationships, use as an amino acid surrogate, or its applications in polyesteramides and hydrogel functionalization for this particular compound.

The available research data pertains to other modified phenylalanine derivatives. For instance, studies on structure-activity relationships and use as amino acid surrogates heavily feature compounds like 2',6'-dimethylphenylalanine (Dmp). nih.govnih.gov Similarly, research into copolymerization for polyesteramides has been conducted using unmodified L-phenylalanine, and investigations into hydrogel functionalization often utilize N-Fluorenylmethyloxycarbonyl phenylalanine (Fmoc-Phe) derivatives. nih.govnih.gov

Applying the findings from these different analogs to "this compound" would be scientifically inaccurate and speculative. The specific steric and electronic effects of the 2,6-dimethoxyphenyl substituent would uniquely influence its properties and applications, and without direct research on this compound, no authoritative content can be produced for the requested outline.

Role in Biosynthetic and Enzymatic Pathways General Phenylalanine Context

Precursor Functions in Natural Product Biosynthesis

The phenylpropanoid pathway, which begins with L-phenylalanine, is a major route for the synthesis of thousands of natural products. wikipedia.orgnih.gov This pathway is central to the production of structural polymers like lignin (B12514952) and a wide variety of secondary metabolites, including flavonoids.

Lignin, a complex polymer essential for structural support in vascular plants, is synthesized from monolignols derived from L-phenylalanine. researchgate.netresearchgate.netusp.br The process starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which then undergoes a series of hydroxylation, methylation, and reduction reactions to produce the monolignol precursors. researchgate.netusp.br

Similarly, flavonoids are synthesized via the phenylpropanoid pathway, where L-phenylalanine is converted to 4-coumaroyl-CoA. wikipedia.orgnih.govnih.gov This intermediate is then condensed with malonyl-CoA to form the basic chalcone (B49325) skeleton, which is further modified to produce a diverse array of flavonoids. wikipedia.orgnih.gov These compounds are involved in pigmentation, UV protection, and plant-microbe interactions. nih.govresearchgate.net

Currently, there is no specific research detailing the incorporation of 4-(2,6-Dimethoxyphenyl)-L-phenylalanine into the lignin or flavonoid biosynthetic pathways. The bulky dimethoxyphenyl substituent would likely hinder its recognition by PAL, the gateway enzyme of the phenylpropanoid pathway.

| Pathway | Starting Precursor | Key Intermediates | Major End Products |

| Lignin Biosynthesis | L-Phenylalanine | Cinnamic acid, p-Coumaroyl-CoA, Monolignols researchgate.netusp.br | Lignin Polymer researchgate.net |

| Flavonoid Biosynthesis | L-Phenylalanine | 4-Coumaroyl-CoA, Naringenin Chalcone wikipedia.orgnih.govnih.gov | Flavonoids, Anthocyanins wikipedia.orgnih.gov |

This table summarizes the general biosynthetic pathways starting from L-phenylalanine.